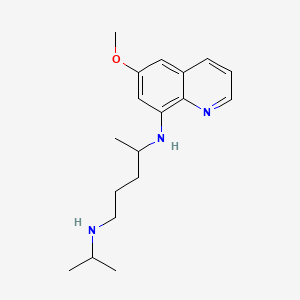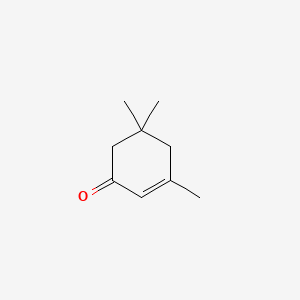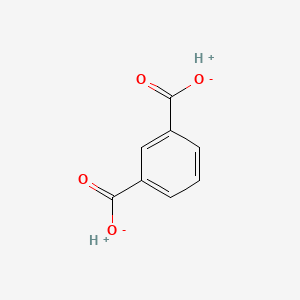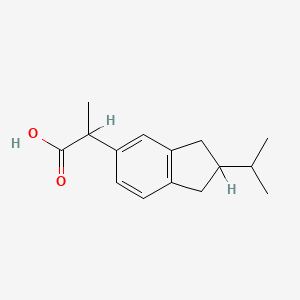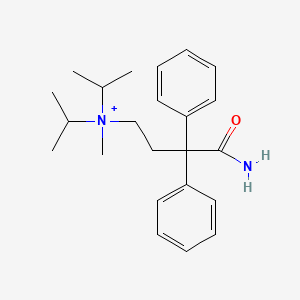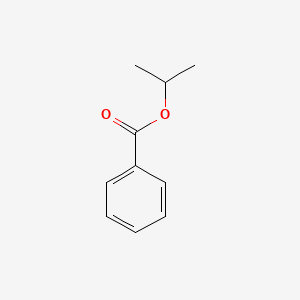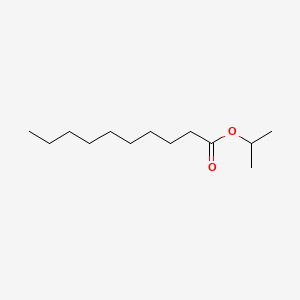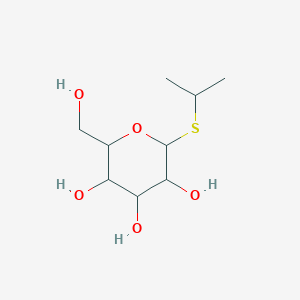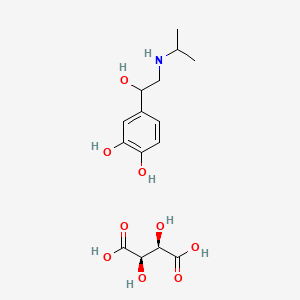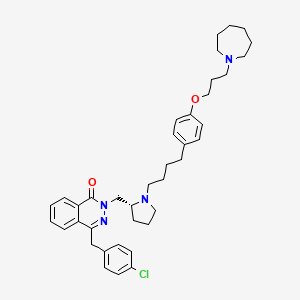
GSK1034702
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK-1034702 is a small molecule drug developed by GlaxoSmithKline. It is a potent allosteric agonist of the muscarinic acetylcholine receptor M1, which plays a crucial role in cognitive functions. This compound has been investigated for its potential to improve cognitive deficits in diseases such as Alzheimer’s disease and schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of GSK-1034702 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: GSK-1034702 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the benzimidazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
Chemistry: Used as a tool compound to study muscarinic acetylcholine receptor M1 function and modulation.
Biology: Investigated for its effects on cognitive functions and memory enhancement.
Medicine: Explored as a potential therapeutic agent for cognitive impairments in Alzheimer’s disease and schizophrenia.
Industry: Utilized in research and development for new cognitive enhancers and neuroprotective agents .
Mechanism of Action
GSK-1034702 exerts its effects by selectively binding to and activating the muscarinic acetylcholine receptor M1. This activation modulates hippocampal function, leading to improved memory encoding and cognitive performance. The compound’s mechanism involves the enhancement of cholinergic neurotransmission, which is crucial for learning and memory processes .
Comparison with Similar Compounds
Cevimeline hydrochloride hemihydrate: Another muscarinic receptor agonist used for cognitive enhancement.
Solifenacin succinate: A muscarinic receptor antagonist with different therapeutic applications.
Penehyclidine hydrochloride: A muscarinic receptor antagonist with neuroprotective properties.
Uniqueness of GSK-1034702: GSK-1034702 is unique due to its selective allosteric agonism of the muscarinic acetylcholine receptor M1, which specifically targets cognitive functions. This selectivity reduces the likelihood of side effects associated with non-selective muscarinic receptor activation .
Properties
CAS No. |
932373-87-0 |
|---|---|
Molecular Formula |
C18H24FN3O2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C18H24FN3O2/c1-12-10-15(19)17-16(11-12)22(18(23)20-17)14-2-6-21(7-3-14)13-4-8-24-9-5-13/h10-11,13-14H,2-9H2,1H3,(H,20,23) |
InChI Key |
KRRSQJOVDWYKHH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)F)NC(=O)N2C3CCN(CC3)C4CCOCC4 |
Isomeric SMILES |
C1CCCN(CC1)CCCOC2=CC=C(C=C2)CCCCN3CCC[C@@H]3CN4C(=O)C5=CC=CC=C5C(=N4)CC6=CC=C(C=C6)Cl |
Canonical SMILES |
CC1=CC2=C(C(=C1)F)NC(=O)N2C3CCN(CC3)C4CCOCC4 |
Appearance |
Solid powder |
Key on ui other cas no. |
955359-72-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK-1034702; GSK1034702; GSK 1034702; GSK-1034702 HCl. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



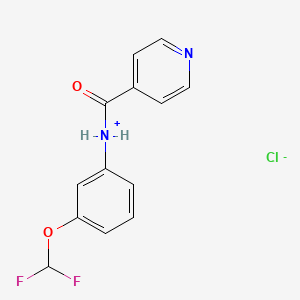
![N-[5-(4-aminophenoxy)pentyl]pyridine-4-carboxamide](/img/structure/B1672266.png)
